molecular formula C16H21ClN2O4 B2435272 Ethyl 4-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate CAS No. 2034302-25-3

Ethyl 4-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Cat. No.: B2435272
CAS No.: 2034302-25-3
M. Wt: 340.8
InChI Key: GYPWHUJOZXLKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a useful research compound. Its molecular formula is C16H21ClN2O4 and its molecular weight is 340.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

  • Ethyl 4-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate and related compounds have been synthesized through Knoevenagel condensation reactions, involving various aldehydes and ketones. These synthesis methods are crucial for creating a range of biologically active compounds. Studies on these compounds include spectral studies and X-ray diffraction for structure determination (Kumar et al., 2016), (Kariyappa et al., 2016).

Antimicrobial and Antioxidant Activities

  • Some derivatives of this compound have been evaluated for their antimicrobial and antioxidant susceptibilities. These studies are significant in the field of pharmacology and could lead to the development of new therapeutic agents (Kumar et al., 2016), (Kumar et al., 2016).

Enzymatic Reduction in Organic Chemistry

  • Research on ethyl 4-chloro-3-oxobutanoate, a compound structurally similar to this compound, demonstrates its use in enzymatic reduction. This area of research is crucial for the development of asymmetric synthesis methods, which are highly valuable in producing enantiomerically pure pharmaceuticals (Shimizu et al., 1990), (Kizaki et al., 2001).

Biocatalysis in Pharmaceutical Production

  • Ethyl 4-chloro-3-oxobutanoate's biocatalysis to its hydroxy derivative demonstrates the potential of using microorganisms in pharmaceutical production. Such processes are more environmentally friendly and can be more cost-effective than traditional chemical synthesis (Ye et al., 2010), (Xu et al., 2006).

Properties

IUPAC Name

ethyl 4-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4/c1-2-22-16(21)4-3-15(20)19-9-6-12(7-10-19)23-14-5-8-18-11-13(14)17/h5,8,11-12H,2-4,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPWHUJOZXLKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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